REACTION_CXSMILES
|
[C:1]1([C:7]2([C:10]#[N:11])[CH2:9][CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Cl:12][S:13](O)(=[O:15])=[O:14]>C(Cl)(Cl)Cl>[C:10]([C:7]1([C:1]2[CH:6]=[CH:5][C:4]([S:13]([Cl:12])(=[O:15])=[O:14])=[CH:3][CH:2]=2)[CH2:8][CH2:9]1)#[N:11]
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Name
|
|
Quantity
|
0.5 g
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Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)C1(CC1)C#N
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Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
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ClS(=O)(=O)O
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Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
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C(Cl)(Cl)Cl
|
Name
|
ice water
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
|
Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
After stirring at rt
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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stirred overnight
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Duration
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8 (± 8) h
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Type
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EXTRACTION
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Details
|
the product was extracted with CHCl3 (75 mL)
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Type
|
WASH
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Details
|
The extracts were washed with water (50 mL) and brine (50 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous MgSO4
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Type
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CONCENTRATION
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Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1(CC1)C1=CC=C(C=C1)S(=O)(=O)Cl
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |